![molecular formula C15H13FO4 B6380294 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% CAS No. 1261998-13-3](/img/structure/B6380294.png)
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95%
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Overview
Description
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, or FMCP, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless solid with a melting point of 80-82°C and has a boiling point of 230-232°C. FMCP is soluble in most organic solvents and is insoluble in water. It has a molecular formula of C10H11FO3 and a molecular weight of 208.18.
Scientific Research Applications
FMCP has a variety of applications in scientific research. It is used as a reagent for the synthesis of various organic compounds, such as heterocyclic compounds, amino acids, and peptides. FMCP is also used as a catalyst for the synthesis of polymers, such as polyamides and polyesters. It is also used in the synthesis of pharmaceuticals, such as antifungal agents and antibiotics.
Mechanism of Action
FMCP is a reagent that is used in the synthesis of organic compounds. It acts as a nucleophile, attacking the electrophilic carbon atom of the substrate molecule. This reaction forms a new covalent bond, which is the basis of the synthesis of organic compounds.
Biochemical and Physiological Effects
FMCP has not been studied for its biochemical and physiological effects. However, it is known that FMCP is an organic compound, and as such, it is likely to be metabolized by the body. It is also likely that FMCP may have some toxicity, as it is a synthetic compound.
Advantages and Limitations for Lab Experiments
FMCP has several advantages when used in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to obtain. It is also a versatile reagent, and it can be used in a variety of reactions. However, FMCP has some limitations as well. It is not soluble in water, and it is not very stable in the presence of heat and light.
Future Directions
The future directions for FMCP are numerous. It can be used in the synthesis of new organic compounds, such as heterocyclic compounds, amino acids, and peptides. It can also be used in the synthesis of polymers, such as polyamides and polyesters. Additionally, FMCP can be used in the synthesis of pharmaceuticals, such as antifungal agents and antibiotics. Finally, FMCP can be used in the development of new catalysts for organic synthesis.
Synthesis Methods
FMCP can be synthesized in a two-step process. The first step involves the reaction of 4-methoxybenzaldehyde with 3-fluoro-5-methoxycarbonylphenyl isocyanate in the presence of triethylamine and acetic acid. This reaction yields 4-(3-fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol. The second step involves the reaction of 4-(3-fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol with potassium hydroxide in the presence of ethyl acetate. This reaction yields FMCP.
properties
IUPAC Name |
methyl 3-fluoro-5-(4-hydroxy-3-methoxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-14-8-9(3-4-13(14)17)10-5-11(15(18)20-2)7-12(16)6-10/h3-8,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJMRUSDMLXWSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685727 |
Source
|
Record name | Methyl 5-fluoro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol | |
CAS RN |
1261998-13-3 |
Source
|
Record name | Methyl 5-fluoro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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